フィマサルタン

概要

説明

フィマサルタンは、主に高血圧症および心不全の治療に使用される非ペプチドアンジオテンシンII受容体拮抗薬(ARB)です。これは、Boryung Pharmaceuticalsによってカナブというブランド名で販売されています。 フィマサルタンは、アンジオテンシンIIタイプ1(AT1)受容体を選択的にブロックすることにより、アンジオテンシンIIの血管収縮作用およびアルドステロン分泌作用を阻害します .

2. 製法

合成経路と反応条件: フィマサルタンの合成には、いくつかの重要なステップが含まれます。

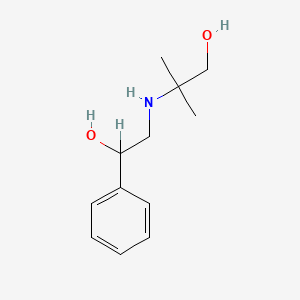

中間体IIの形成: バレロニトリルからペンタミジン塩塩酸塩が製造され、その後、ジアセチルコハク酸ジエチルエステルとの環化反応が行われます。この中間体は、アミド化されて2-(2-ノルマルブチル-4-ヒドロキシ-6-メチルピリミジン-5-塩基)-N,N-ジメチルアセトアミド(中間体II)を形成します。

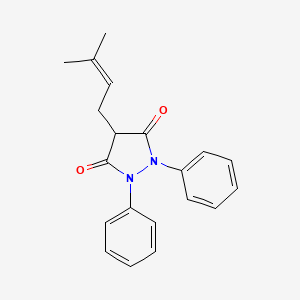

チオカルボニル化: 中間体IIは、次にローソン試薬を使用してチオカルボニル化されて、2-(2-ノルマルブチル-4-ヒドロキシ-6-メチルピリミジン-5-塩基)-N,N-ジメチルチオアセトアミド(中間体III)を形成します。

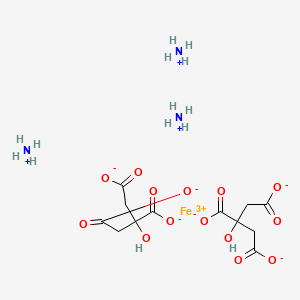

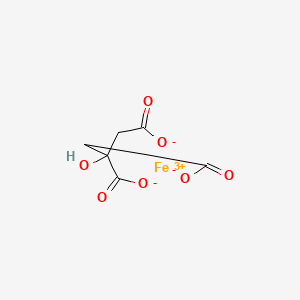

N-アルキル化および脱トリチル化: 中間体IIIは、N-アルキル化と脱トリチル化を受けて、フィマサルタンを生成します.

工業的生産方法: フィマサルタンの工業的生産は、通常、同じ合成経路を使用しますが、収率、純度、および費用対効果を最適化した大規模で行われます。 このプロセスには、温度、pH、溶媒の使用などの反応条件を正確に制御して、高い選択性と効率を確保することが含まれます .

3. 化学反応解析

反応の種類: フィマサルタンは、以下を含むさまざまな化学反応を起こします。

酸化: フィマサルタンは、特定の条件下で酸化されて、対応するスルホキシドまたはスルホン誘導体を形成することがあります。

還元: 還元反応により、フィマサルタンをチオアミド型に戻すことができます。

置換: フィマサルタンは、特にテトラゾール環で求核置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素およびm-クロロ過安息香酸があります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用できます。

主な生成物:

酸化生成物: スルホキシドおよびスルホン誘導体。

還元生成物: フィマサルタンのチオアミド型。

置換生成物: 使用された求核剤に応じて、さまざまな置換誘導体

4. 科学研究への応用

フィマサルタンは、幅広い科学研究への応用があります。

科学的研究の応用

Fimasartan has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of ARBs on chemical reactions and molecular interactions.

Biology: Investigated for its effects on cellular signaling pathways and gene expression related to hypertension and cardiovascular diseases.

Medicine: Extensively studied for its therapeutic potential in treating hypertension, heart failure, and related cardiovascular conditions. .

Industry: Used in the development of new pharmaceutical formulations and combination therapies with other antihypertensive agents

作用機序

フィマサルタンは、アンジオテンシンIIタイプ1(AT1)受容体を選択的にブロックすることによって効果を発揮します。アンジオテンシンIIは通常、この受容体に結合し、血管収縮とアルドステロン分泌を引き起こし、血圧を上昇させます。 AT1受容体を拮抗することにより、フィマサルタンはこれらの作用を阻止し、血管拡張、アルドステロン分泌の減少、ナトリウム利尿の増加、最終的には血圧の低下をもたらします .

類似化合物:

ロサルタン: 同様の作用機序を持つ別のARBですが、フィマサルタンと比較して効力が低く、作用時間が短いです。

バルサルタン: フィマサルタンに似ていますが、化学構造と薬物動態プロファイルが異なります。

オルメサルタン: 化学構造が異なりますが、同様の治療効果を持つ別のARBです。

フィマサルタンの独自性: フィマサルタンは、他のARBと比較して、より高い効力、より長い作用時間、およびAT1受容体に対するより高い選択性を持つため、ユニークです。 また、良好な安全性プロファイルを持ち、前臨床試験で抗炎症作用および臓器保護作用などの追加的な利点も示されています .

生化学分析

Biochemical Properties

Fimasartan is a selective angiotensin receptor 1 (AR1) inhibitor . It acts to lower blood pressure by inhibiting vasoconstriction . Fimasartan binds to and antagonizes AR1, preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis . This leads to a reduction in blood volume, producing an anti-hypertensive effect .

Cellular Effects

Fimasartan’s primary cellular effect is the inhibition of the angiotensin II receptor, which leads to vasodilation and a decrease in blood volume . This can influence cell function by reducing the workload on the heart and decreasing blood pressure .

Molecular Mechanism

Fimasartan’s mechanism of action involves binding to and antagonizing the angiotensin II receptor 1 (AR1) . This prevents vasoconstriction and reduces aldosterone secretion, leading to increased natriuresis . Together, these effects produce an anti-hypertensive effect .

Temporal Effects in Laboratory Settings

The half-life of elimination for Fimasartan is 7-10 hours . This means that the effects of Fimasartan can be observed over a relatively long period, making it suitable for once-daily dosing .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the sources, Fimasartan has been found to be safe when administered with hydrochlorothiazide (a diuretic) in clinical trials .

Metabolic Pathways

Fimasartan is primarily catabolized by cytochrome P450 isoform 3A . This metabolic pathway could potentially interact with other drugs metabolized by the same enzyme, leading to drug-drug interactions .

Transport and Distribution

Fimasartan is predominantly eliminated through fecal and biliary excretion . Urinary excretion of Fimasartan is less than 3% 24 hours after administration , indicating that Fimasartan does not undergo significant renal excretion .

Subcellular Localization

The specific subcellular localization of Fimasartan is not mentioned in the sources. Given its mechanism of action, it is likely that Fimasartan interacts with the angiotensin II receptor, which is located on the cell membrane .

準備方法

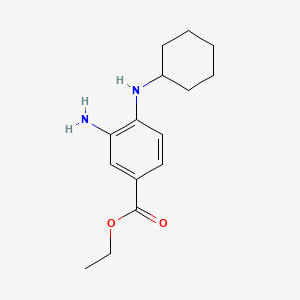

Synthetic Routes and Reaction Conditions: The synthesis of Fimasartan involves several key steps:

Formation of Intermediate II: Pentamidine salts hydrochlorate is made from valeronitrile, followed by a ring closure reaction with diacetyl succinic acid diethyl ester. This intermediate undergoes amidation to form 2-(2-normal-butyl-4-hydroxyl-6-methylpyrimidine-5-base)-N,N-dimethyl acetamide (Intermediate II).

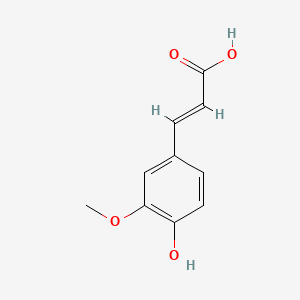

Thiocarbonylation: Intermediate II is then thiocarbonylated using Lawesson’s reagent to form 2-(2-normal-butyl-4-hydroxyl-6-methylpyrimidine-5-base)-N,N-dimethyl thioacetamide (Intermediate III).

N-Alkylation and Detritylation: Intermediate III undergoes N-alkylation and detritylation to yield Fimasartan.

Industrial Production Methods: Industrial production of Fimasartan typically involves the same synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The process includes precise control of reaction conditions such as temperature, pH, and solvent use to ensure high selectivity and efficiency .

化学反応の分析

Types of Reactions: Fimasartan undergoes various chemical reactions, including:

Oxidation: Fimasartan can be oxidized under specific conditions to form its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can convert Fimasartan back to its thioamide form.

Substitution: Fimasartan can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Sulfoxide and sulfone derivatives.

Reduction Products: Thioamide form of Fimasartan.

Substitution Products: Various substituted derivatives depending on the nucleophile used

類似化合物との比較

Losartan: Another ARB with a similar mechanism of action but lower potency and shorter duration of action compared to Fimasartan.

Valsartan: Similar to Fimasartan but differs in its chemical structure and pharmacokinetic profile.

Olmesartan: Another ARB with a different chemical structure but similar therapeutic effects.

Uniqueness of Fimasartan: Fimasartan is unique due to its higher potency, longer duration of action, and greater selectivity for the AT1 receptor compared to other ARBs. It also has a favorable safety profile and has shown additional benefits such as anti-inflammatory and organ-protective effects in preclinical studies .

特性

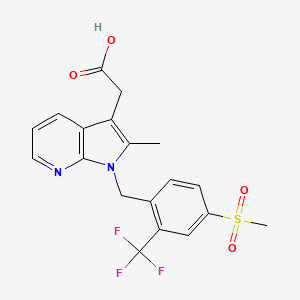

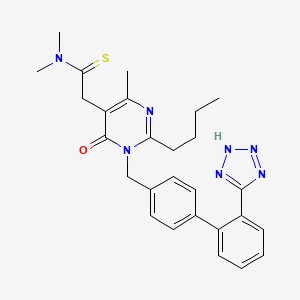

IUPAC Name |

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEROGPZOLAFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179460 | |

| Record name | Fimasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Angiotensin II activates AR1 leading to vasoconstriction and increased noradrenaline release which further increases vasoconstriction via action at α1-adrenergic receptors. It also stimulates secretion of aldosterone which acts to increase sodium and water reabsorption in the renal tubules. Fimasartan bind to and antagonizes AR1 preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis leading to a reduction in blood volume. Together these effects produce an anti-hypertensive effect. | |

| Record name | Fimasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

247257-48-3 | |

| Record name | Fimasartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247257-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fimasartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247257483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fimasartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fimasartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIMASARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58222188P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

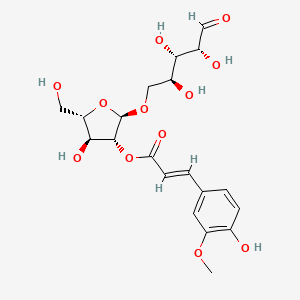

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Fimasartan?

A1: Fimasartan acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ]

Q2: How does Fimasartan interact with the AT1 receptor?

A2: Fimasartan exhibits slow dissociation and irreversible binding to the AT1 receptor. In vitro studies using membrane fractions of HEK-293 cells demonstrated a Kd value of 0.03 nM and a half-life (T1/2) of 63.7 minutes for this interaction. []

Q3: What are the downstream effects of Fimasartan's interaction with the AT1 receptor?

A3: By blocking the AT1 receptor, Fimasartan inhibits the actions of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and electrolyte balance. This blockade results in vasodilation, reduces aldosterone secretion, and ultimately leads to a decrease in blood pressure. [, ]

Q4: Does Fimasartan influence the release of catecholamines in the adrenal medulla?

A4: Studies in spontaneously hypertensive rats (SHRs) have shown that Fimasartan can inhibit catecholamine secretion evoked by various stimuli, including angiotensin II itself, cholinergic agonists, and membrane depolarizers. This inhibitory effect appears to be mediated by blocking sodium and calcium influx into adrenal chromaffin cells, potentially through AT1 receptor blockade. []

Q5: How is Fimasartan absorbed and distributed in the body?

A5: Fimasartan is rapidly absorbed after oral administration, reaching maximum plasma concentrations within approximately 1-2 hours. [, ]

Q6: What is the bioavailability of Fimasartan?

A6: Fimasartan has an oral bioavailability of 18.6 ± 7.2% in humans and 32.7-49.6% in rats. [, ]

Q7: How is Fimasartan metabolized?

A7: Fimasartan is relatively stable metabolically, with over 90% of the circulating drug found in its parent form in plasma. [, ] One identified metabolite is desulfo-fimasartan, though it represents a small proportion of the drug exposure. [] Glucuronidation, primarily mediated by the enzyme UGT1A3, also contributes to Fimasartan metabolism. []

Q8: What are the primary routes of Fimasartan elimination?

A8: Fecal elimination and biliary excretion are the major routes of Fimasartan elimination. Urinary elimination accounts for less than 3%. [, ]

Q9: How does renal function affect Fimasartan pharmacokinetics?

A9: While Fimasartan exhibits low urinary excretion, studies indicate that patients with renal impairment experience increased systemic exposure to the drug compared to healthy individuals. This increase is primarily attributed to higher relative bioavailability in patients with compromised renal function. []

Q10: Does Fimasartan interact with other medications?

A12: Yes, Fimasartan has been shown to interact with several medications. For example, co-administration with ketoconazole or rifampicin can significantly increase Fimasartan systemic exposure. These interactions are thought to be mediated by the inhibition of drug transporters such as OATP1B1. []

Q11: Does Fimasartan affect the pharmacokinetics of rosuvastatin?

A14: Studies have shown no clinically relevant pharmacokinetic interactions between Fimasartan and rosuvastatin, suggesting their safe co-administration. [, ]

Q12: What about the interaction between Fimasartan and amlodipine?

A15: Co-administration of Fimasartan and amlodipine did not result in clinically significant alterations in the systemic exposure of either drug, suggesting their safe use in combination. []

Q13: What is Fimasartan's efficacy in reducing blood pressure?

A16: Fimasartan effectively lowers blood pressure in various experimental models and patient populations. In both animals and humans, Fimasartan demonstrated a potent and long-lasting antihypertensive effect, comparable to other angiotensin II receptor blockers. [, , , , , ]

Q14: Does Fimasartan offer any protective effects in cardiovascular disease?

A17: Preclinical studies suggest that Fimasartan might exert protective effects against cardiovascular diseases. For instance, in a zebrafish model of heart failure, Fimasartan improved hemodynamic parameters, reduced apoptotic cell death, and increased survival rates. [] Further research is needed to confirm these findings in humans.

Q15: Does Fimasartan impact renal inflammation and fibrosis?

A18: In a mouse model of unilateral ureteral obstruction, Fimasartan administration attenuated renal inflammation and fibrosis. These effects were associated with the inhibition of the renin-angiotensin system, reduced expression of NADPH oxidases (NOXs), and upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, suggesting a potential role for Fimasartan in protecting against renal injury. []

Q16: What is the safety profile of Fimasartan?

A19: Fimasartan has demonstrated a favorable safety profile in clinical trials and observational studies. The incidence of adverse events was generally low and comparable to other angiotensin receptor blockers. [, , , ]

Q17: What is the chemical structure of Fimasartan?

A20: Fimasartan is a pyrimidinone derivative with the chemical name 2-butyl-5-dimethylaminothiocarbonylmethyl-6-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]pyrimidin-4(3H)-one. []

Q18: Are there any fixed-dose combinations of Fimasartan available?

A21: Yes, fixed-dose combination formulations containing Fimasartan with other antihypertensive agents like amlodipine and rosuvastatin have been developed and shown to exhibit comparable pharmacokinetic profiles to the individual drugs administered concurrently. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。